Discovery and synthesis of AMP423
Discovery and synthesis of AMP423
Class: Cyanoaziridine-Derived Pro-Oxidant Status: Preclinical Investigation / Experimental Therapeutic Principal Investigator Reference: Dorr RT, Remers WA (University of Arizona)
Executive Summary & Therapeutic Rationale
AMP423 (2-cyanoaziridine-[N-(1-naphthyl)]-1-carboxamide) represents a distinct evolution in aziridine-based chemotherapeutics. Unlike traditional nitrogen mustards or mitomycin C, which function primarily through DNA alkylation and cross-linking, AMP423 utilizes the electron-withdrawing nature of the cyano group to suppress DNA alkylation . Instead, it acts as a specific "thiol-trap," selectively depleting intracellular glutathione (GSH) and cysteine.
This mechanism forces a catastrophic collapse of cellular redox homeostasis, leading to Reactive Oxygen Species (ROS) accumulation, inhibition of protein synthesis, and subsequent apoptosis. This guide details the synthesis, unique mechanism of action (MoA), and validation protocols for AMP423, positioning it as a tool for targeting hematologic malignancies (Multiple Myeloma, Lymphoma) that are resistant to standard alkylating agents.
Chemical Architecture & Synthesis Strategy
The synthesis of AMP423 is a nucleophilic addition reaction that requires strict thermal control to prevent polymerization of the aziridine ring. The protocol below is adapted from the methodologies of Iyengar and Remers.
Synthetic Pathway Visualization
The following diagram outlines the reaction flow from precursors to the final crystallized product.
Figure 1: Synthetic workflow for AMP423 via isocyanate addition to 2-cyanoaziridine.
Detailed Synthesis Protocol
Objective: Synthesize ~1.4g of AMP423 (Yield ~90-95%).
Reagents:
-
2-Cyanoaziridine (468 mg, 5 mmol)[1]
-
1-Naphthyl Isocyanate (887 mg, 5.25 mmol)[1]
-
Anhydrous Toluene (5.0 mL total)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with 468 mg of 2-cyanoaziridine dissolved in 2.5 mL of anhydrous toluene. Place the vessel in an ice bath and cool to 0–4°C.
-
Addition: Dissolve 887 mg of 1-naphthyl isocyanate in the remaining 2.5 mL of toluene. Add this solution dropwise to the reaction vessel.
-
Critical Control Point: The addition rate must be slow enough to maintain the internal temperature below 5°C . Rapid addition can lead to exothermic runaway and ring opening.
-
-
Reaction: Stir the mixture at 4°C. A precipitate will begin to form almost immediately as the urea linkage is established.
-
Isolation: Filter the precipitate using a sintered glass funnel (vacuum filtration).
-
Purification: Wash the filter cake twice with cold toluene to remove unreacted isocyanate.
-
Drying: Dry the white solid under high vacuum (0.1 mmHg) for 4 hours.
-
Validation:
-
Melting Point: Target range 98–100°C.
-
Storage: Store at 4°C (stable indefinitely in solid state; hydrolyzes slowly in aqueous solution).
-
Mechanistic Pharmacodynamics (MoA)
AMP423 diverges from its structural analog, Imexon , in its cell cycle impact.[1][2] While Imexon causes G2/M arrest, AMP423 induces S-phase accumulation .[1][2]
The "Thiol-Trap" Cascade
The cyano group on the aziridine ring withdraws electron density, making the ring less susceptible to protonation and nucleophilic attack by DNA bases (guanine N7). However, it remains highly reactive toward "soft" nucleophiles like the sulfhydryl (-SH) groups of cysteine and glutathione.
Mechanism Steps:
-
Entry: AMP423 enters the cell via passive diffusion.
-
Depletion: It conjugates with intracellular GSH and free cysteine.
-
Redox Stress: GSH depletion removes the cell's primary antioxidant defense.
-
ROS Spike: Mitochondrial respiration continues, but unneutralized Reactive Oxygen Species (ROS) accumulate.
-
ER Stress: Oxidative stress triggers the Unfolded Protein Response (UPR) and inhibits protein synthesis.
-
Death: The cell arrests in S-phase and undergoes apoptosis (caspase-3 activation).
Signaling Pathway Diagram
Figure 2: Mechanism of Action showing thiol depletion leading to ROS-mediated apoptosis, distinct from DNA alkylation.
Preclinical Efficacy & Data Profile[2][3][4][5][6]
AMP423 has demonstrated superior potency compared to Imexon in hematologic tumor models.[1][2] The following data summarizes key findings from Dorr et al. (Cancer Chemother Pharmacol, 2012).
In Vitro Cytotoxicity (IC50)
AMP423 displays a narrow range of cytotoxicity across diverse tissue types, suggesting a fundamental metabolic target (likely basal redox capacity) rather than a receptor-specific interaction.
| Cell Line | Tumor Type | IC50 (µM) - 72h | Comparison to Imexon |
| 8226/S | Multiple Myeloma | ~2–5 µM | 2-3x more potent |
| SU-DHL-6 | B-Cell Lymphoma | ~5–10 µM | Significantly more potent |
| A549 | Lung Adenocarcinoma | ~15 µM | Moderate activity |
| MIA PaCa-2 | Pancreatic | ~20 µM | Moderate activity |
In Vivo Xenograft Efficacy (SCID Mice)
-
Model: Human 8226/S Myeloma and SU-DHL-6 Lymphoma xenografts.[1][2]
-
Dosing Schedule: Days 1, 5, and 9.
-
Results:
Critical Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following assays are recommended for validating AMP423 activity in your laboratory.
ROS Generation Assay (Flow Cytometry)
Since AMP423 acts via oxidative stress, detecting ROS is the primary validation of drug activity.
-
Seeding: Plate 8226/S cells at
cells/mL. -
Treatment: Treat with AMP423 (5 µM) for 1, 4, and 24 hours. Include a Positive Control (H2O2) and Negative Control (Vehicle).
-
Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate for 30 min at 37°C in the dark.
-
Analysis: Wash cells with PBS and analyze immediately via flow cytometry (Ex/Em: 488/525 nm).
-
Expected Result: A right-shift in fluorescence intensity (log scale) indicating increased intracellular ROS.
Thiol Depletion Verification (Ellman's Reagent)
-
Lysate Prep: Treat cells with AMP423 for 4 hours. Lyse cells in non-reducing buffer.
-
Reaction: Mix cell lysate with DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]).
-
Measurement: Measure absorbance at 412 nm.
-
Calculation: Compare absorbance against a GSH standard curve. AMP423 treatment should result in >50% reduction in free thiols compared to control.
References
-
Dorr, R. T., Wisner, L., Samulitis, B. K., Landowski, T. H., & Remers, W. A. (2012). Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423.[2][4][7] Cancer Chemotherapy and Pharmacology, 69(4), 1039–1049.[8][9]
-
Remers, W. A., & Dorr, R. T. (2012). Chemistry and pharmacology of imexon and related cyanoaziridines.[8] Current Medicinal Chemistry, 19(33), 5745–5753.
-
Iyengar, B. S., Remers, W. A., & Dorr, R. T. (1999). Synthesis and antitumor activity of 2-cyanoaziridine-1-carboxamides. Journal of Medicinal Chemistry.
-
Landowski, T. H., et al. (2011). Inhibition of protein synthesis by imexon reduces HIF-1α expression and induces apoptosis in hypoxic pancreatic cancer cells. Molecular Cancer Therapeutics.
(Note: AMP423 is an experimental compound.[2][3] While "AMP" often designates Amplyx or similar pipelines, in this specific context, it refers to the Arizona/Medicinal Chemistry series developed by the Remers/Dorr group as a successor to Imexon.)
Sources
- 1. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. scispace.com [scispace.com]
- 7. Cancer Chemotherapy and Pharmacology 4/2012 | springermedizin.de [springermedizin.de]
- 8. pharmacology.arizona.edu [pharmacology.arizona.edu]
- 9. pubs.acs.org [pubs.acs.org]
